4-(n-Butoxy)benzenesulfonyl chloride

Description

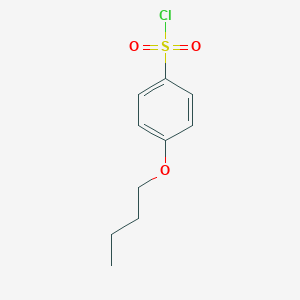

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-butoxybenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO3S/c1-2-3-8-14-9-4-6-10(7-5-9)15(11,12)13/h4-7H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGKWMUBXVMFXNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20333766 | |

| Record name | 4-(n-Butoxy)benzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1138-56-3 | |

| Record name | 4-Butoxybenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1138-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(n-Butoxy)benzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(n-Butoxy)benzenesulfonyl Chloride

This technical guide provides a comprehensive overview of the primary synthesis pathway for 4-(n-Butoxy)benzenesulfonyl chloride, a key intermediate in the development of pharmaceuticals and other specialty chemicals.[1][2][3] This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound is an organic compound featuring a benzene ring substituted with a butoxy group and a sulfonyl chloride functional group.[1][4] Its chemical structure, particularly the reactive sulfonyl chloride moiety, makes it a valuable reagent for introducing the 4-(n-butoxy)benzenesulfonyl group into various molecules.[1][4] This is particularly relevant in medicinal chemistry for the synthesis of sulfonamides and sulfonate esters, which are common pharmacophores in drug candidates.[1][5]

Core Synthesis Pathway: Chlorosulfonation of n-Butoxybenzene

The most direct and widely utilized method for the synthesis of this compound is the electrophilic aromatic substitution reaction between n-butoxybenzene and chlorosulfonic acid.[4][6][7] In this reaction, the electrophile, chlorosulfonium cation (SO₂Cl⁺), is generated in situ from chlorosulfonic acid and subsequently attacks the electron-rich benzene ring of n-butoxybenzene.[7] The butoxy group, being an ortho-, para-directing activator, directs the substitution primarily to the para position due to steric hindrance at the ortho positions.

Reaction Mechanism and Pathway Visualization

The overall transformation can be visualized as a two-step process: formation of the electrophile and the subsequent electrophilic aromatic substitution.

References

- 1. CAS 1138-56-3: 4-Butoxybenzenesulfonyl chloride [cymitquimica.com]

- 2. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. This compound | 1138-56-3 [chemicalbook.com]

- 4. smolecule.com [smolecule.com]

- 5. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-(n-Butoxy)benzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(n-Butoxy)benzenesulfonyl chloride is an organic compound featuring a sulfonyl chloride functional group and a butoxy-substituted benzene ring. Its potent electrophilic nature makes it a valuable intermediate in organic synthesis, particularly for the preparation of sulfonamides and sulfonate esters, which are prevalent motifs in pharmaceuticals and agrochemicals. This document provides a comprehensive overview of its physicochemical properties, reactivity, spectroscopic profile, and a representative synthetic protocol. All quantitative data is summarized for clarity, and key processes are visualized to facilitate understanding.

Compound Identification and Structure

The fundamental identifiers and structural representations for this compound are detailed below.

| Identifier | Value | Source |

| CAS Number | 1138-56-3 | [1][2] |

| Molecular Formula | C₁₀H₁₃ClO₃S | [1][2] |

| Molecular Weight | 248.73 g/mol | [1][2] |

| IUPAC Name | 4-butoxybenzenesulfonyl chloride | [1] |

| Synonyms | Benzenesulfonyl chloride, 4-butoxy-; p-Butoxybenzenesulfonyl chloride; 4-n-Butoxybenzenesulfonyl chloride | [1][3] |

| SMILES | CCCCOc1ccc(S(=O)(=O)Cl)cc1 | [1] |

| InChI Key | HGKWMUBXVMFXNC-UHFFFAOYSA-N | [1] |

Physicochemical Properties

This section summarizes the key physical and chemical properties of this compound. The data presented is a combination of experimentally derived values and scientifically accepted computational predictions.

| Property | Value | Unit | Source & Method |

| Appearance | Colorless to pale yellow liquid | - | [3] |

| Melting Point | 19 °C (experimental) | °C | [2] |

| Boiling Point | 156 °C at 0.6 mmHg (experimental) | °C | [2] |

| Boiling Point (Normal) | 567.49 (294.34 °C) | K | [1] (Joback Method) |

| Density | 1.246 | g/cm³ | [2] (Predicted) |

| LogP (Octanol/Water) | 2.793 | - | [1] (Crippen Method) |

| Water Solubility (log₁₀S) | -3.27 (S in mol/L) | - | [1] (Crippen Method) |

| Enthalpy of Fusion | 32.07 | kJ/mol | [1] (Joback Method) |

| Enthalpy of Vaporization | 66.22 | kJ/mol | [1] (Joback Method) |

Reactivity and Stability

This compound is characterized by the highly electrophilic sulfur atom of the sulfonyl chloride group. This makes it a potent reagent for reactions with a variety of nucleophiles.[3]

-

Reaction with Nucleophiles: It readily reacts with primary and secondary amines to form N-substituted sulfonamides and with alcohols to form sulfonate esters. These reactions typically proceed via a nucleophilic substitution mechanism at the sulfur atom, with the chloride ion acting as the leaving group.

-

Stability: The compound is sensitive to moisture.[2] It hydrolyzes in the presence of water, particularly with heat, to form the corresponding 4-(n-butoxy)benzenesulfonic acid and hydrochloric acid. Therefore, it should be handled under anhydrous conditions and stored in a dry environment. Due to its reactive nature, it can be corrosive and may cause irritation to skin and eyes.[3]

Spectroscopic Characterization

Spectroscopic data is crucial for the structural confirmation of this compound.

-

Infrared (IR) Spectroscopy: The gas-phase IR spectrum is available from the NIST Mass Spectrometry Data Center.[1] Key characteristic absorption bands are expected for the sulfonyl chloride group (S=O asymmetric and symmetric stretching, typically around 1375 cm⁻¹ and 1185 cm⁻¹ respectively), C-O-C stretching from the butoxy group, and various C-H and C=C stretching and bending vibrations from the aromatic ring and alkyl chain.

-

Mass Spectrometry (MS): The electron ionization mass spectrum is available on the NIST WebBook.[4] The fragmentation pattern would likely show the molecular ion peak (M⁺) at m/z 248 (for ³⁵Cl) and 250 (for ³⁷Cl). Common fragmentation pathways would include the loss of the chlorine atom (-35/37), the butoxy group (-73), or cleavage of the butyl chain.

Experimental Protocols

Representative Synthesis: Chlorosulfonation of n-Butoxybenzene

Safety Note: This reaction should be performed in a well-ventilated fume hood by trained personnel. Chlorosulfonic acid is extremely corrosive and reacts violently with water. Appropriate personal protective equipment (gloves, lab coat, safety goggles, face shield) is mandatory.

Materials:

-

n-Butoxybenzene

-

Chlorosulfonic acid (freshly distilled)

-

Dichloromethane (anhydrous)

-

Crushed ice

-

Saturated sodium bicarbonate solution (aqueous)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A three-necked round-bottom flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a gas outlet connected to an acid trap (e.g., a bubbler with concentrated NaOH) is charged with anhydrous dichloromethane.

-

The flask is cooled in an ice-salt bath to 0 °C. n-Butoxybenzene is added to the solvent and stirred.

-

Chlorosulfonic acid (approximately 2-3 molar equivalents) is added dropwise via the dropping funnel to the stirred solution, maintaining the internal temperature below 5 °C. The reaction is exothermic and generates significant amounts of HCl gas.

-

After the addition is complete, the reaction mixture is stirred at 0-5 °C for 1-2 hours, allowing it to proceed to completion.

-

The reaction mixture is then very slowly and carefully poured onto a large volume of crushed ice with vigorous stirring to quench the excess chlorosulfonic acid.

-

The organic layer is separated using a separatory funnel. The aqueous layer is extracted once with a small portion of dichloromethane.

-

The combined organic layers are washed sequentially with cold water, saturated sodium bicarbonate solution (carefully, to neutralize residual acid), and finally with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

Applications in Research and Development

The primary application of this compound is as a chemical intermediate. It serves as a key building block for introducing the 4-(n-butoxy)phenylsulfonyl moiety into larger molecules. This is particularly relevant in drug discovery and medicinal chemistry, where it has been used to study structure-activity relationships in the development of bis-aryl sulfonamides designed to prolong immune stimuli.[2]

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from its precursors, followed by purification.

Reactivity Pathway

This diagram shows the core reactivity of this compound with common nucleophiles to form sulfonamides and sulfonate esters.

References

An In-depth Technical Guide to 4-(n-Butoxy)benzenesulfonyl Chloride (CAS: 1138-56-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(n-Butoxy)benzenesulfonyl chloride, a versatile reagent in organic synthesis with significant applications in medicinal chemistry. This document details its chemical and physical properties, experimental protocols for its synthesis and key reactions, and explores its role in the development of therapeutic agents through the modulation of biological pathways.

Chemical and Physical Properties

This compound is a sulfonyl chloride derivative of butoxybenzene. The presence of the electrophilic sulfonyl chloride group makes it a valuable intermediate for the synthesis of sulfonamides and sulfonate esters.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1138-56-3 | [1][2] |

| Molecular Formula | C₁₀H₁₃ClO₃S | [1][3] |

| Molecular Weight | 248.73 g/mol | [1][3] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 130-131 °C at 0.6 mmHg | [4] |

| Melting Point | 19 °C | [3] |

| Density | 1.246 g/cm³ (predicted) |

Note: Some physical properties are calculated using computational methods and should be considered as estimates.

Synthesis and Reactivity

The primary method for the synthesis of aryl sulfonyl chlorides is the chlorosulfonation of the corresponding aromatic compound.[5] this compound is typically prepared by the reaction of n-butoxybenzene with chlorosulfonic acid.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the general procedure for the chlorosulfonation of aromatic ethers.

Reaction Scheme:

Materials:

-

n-Butoxybenzene

-

Chlorosulfonic acid

-

Dichloromethane (anhydrous)

-

Ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a fume hood, a solution of n-butoxybenzene (1 equivalent) in anhydrous dichloromethane is prepared in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

-

The flask is cooled in an ice-water bath to 0-5 °C.

-

Chlorosulfonic acid (1.5 to 2 equivalents) is added dropwise to the stirred solution, maintaining the temperature below 10 °C. The reaction is exothermic and evolves hydrogen chloride gas, which should be appropriately vented.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

The reaction mixture is then carefully poured onto crushed ice with stirring.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed sequentially with cold water, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

The crude product can be purified by vacuum distillation.

Expected Yield: Yields for similar chlorosulfonation reactions are typically in the range of 75-85%.[5]

Reactivity: Synthesis of Sulfonamides and Sulfonate Esters

This compound is a potent electrophile that readily reacts with nucleophiles such as amines and alcohols to form the corresponding sulfonamides and sulfonate esters, respectively.

This protocol is a general procedure for the reaction of a sulfonyl chloride with an aromatic amine (Hinsberg Reaction).[6][7]

Reaction Scheme:

Materials:

-

This compound

-

Substituted aniline (e.g., aniline, p-chloroaniline)

-

Pyridine or aqueous sodium hydroxide (1 M)

-

Dichloromethane or diethyl ether

-

Dilute hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of the substituted aniline (1 equivalent) in a suitable solvent (e.g., dichloromethane or in aqueous NaOH), this compound (1.05 equivalents) is added portion-wise at room temperature.

-

If using an organic solvent, a base such as pyridine (1.2 equivalents) is added to scavenge the HCl formed. The reaction mixture is stirred at room temperature for 2-4 hours.

-

The reaction is monitored by TLC. Upon completion, the mixture is diluted with the organic solvent and washed with dilute hydrochloric acid (to remove excess pyridine), saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

-

The resulting crude sulfonamide can be purified by recrystallization or column chromatography.

Table 2: Representative Yields for Sulfonamide Formation Reactions

| Amine | Base/Solvent | Yield (%) | Reference(s) |

| Dibutylamine | 1 M NaOH (aq) | 94 | [7] |

| 1-Octylamine | 1 M NaOH (aq) | 98 | [7] |

| Aniline | Pyridine | High | [6] |

This protocol describes the general synthesis of a sulfonate ester from a sulfonyl chloride and a phenol.[8]

Reaction Scheme:

Materials:

-

This compound

-

Substituted phenol

-

Pyridine

-

Dichloromethane

-

Dilute hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

A solution of the substituted phenol (1 equivalent) and pyridine (1.2 equivalents) in dichloromethane is prepared in a round-bottom flask.

-

This compound (1.1 equivalents) is added portion-wise to the stirred solution at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.

-

The reaction is monitored by TLC. After completion, the mixture is worked up as described in the sulfonamide synthesis protocol (Section 2.2.1).

-

The crude sulfonate ester is purified by recrystallization or column chromatography.

Applications in Drug Development and Biological Activity

Derivatives of this compound have been investigated for their biological activities, notably as pancreatic lipase inhibitors and as precursors for sulfonylurea drugs used in the treatment of type 2 diabetes.[3]

Pancreatic Lipase Inhibition

Pancreatic lipase is a key enzyme in the digestion of dietary triglycerides.[9][10] Inhibition of this enzyme reduces the absorption of fats, making it a target for anti-obesity drugs.[9][10]

The following diagram illustrates the normal digestive action of pancreatic lipase and the mechanism of its inhibition.

Precursor to Sulfonylurea Drugs

Sulfonylureas are a class of oral anti-diabetic drugs used to treat type 2 diabetes mellitus.[11][12] Glibenclamide (Glyburide) is a second-generation sulfonylurea, and its synthesis can involve intermediates derived from substituted benzenesulfonyl chlorides.[13][14]

The following diagram details the molecular mechanism by which sulfonylureas stimulate insulin secretion from pancreatic β-cells.

The binding of a sulfonylurea drug to the SUR1 subunit of the K-ATP channel on pancreatic β-cells leads to the closure of the channel.[12][15] This inhibition of potassium efflux results in membrane depolarization, which in turn opens voltage-gated calcium channels.[15] The subsequent influx of calcium ions increases the intracellular calcium concentration, triggering the exocytosis of insulin-containing vesicles and thus enhancing insulin secretion.[15]

Spectroscopic Data

Predicted ¹H NMR (CDCl₃):

-

Aromatic protons: Two doublets in the range of δ 7.0-8.0 ppm, corresponding to the ortho and meta protons of the p-substituted benzene ring.

-

Butoxy group: A triplet at ~δ 4.0 ppm (-OCH₂-), a multiplet at ~δ 1.7-1.8 ppm (-CH₂-), a multiplet at ~δ 1.4-1.5 ppm (-CH₂-), and a triplet at ~δ 0.9-1.0 ppm (-CH₃).

Predicted ¹³C NMR (CDCl₃):

-

Aromatic carbons: Signals in the range of δ 115-165 ppm.

-

Butoxy group: Signals at approximately δ 68 ppm (-OCH₂-), δ 31 ppm (-CH₂-), δ 19 ppm (-CH₂-), and δ 14 ppm (-CH₃).

Infrared (IR) Spectrum: The IR spectrum shows characteristic peaks for the sulfonyl chloride group (strong absorptions around 1380 and 1180 cm⁻¹) and the aromatic C-O stretching of the ether linkage.[16]

Mass Spectrum: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.[16]

Safety and Handling

This compound is a reactive and corrosive compound.[2] It should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, in a well-ventilated fume hood. It is moisture-sensitive and will hydrolyze to the corresponding sulfonic acid and hydrochloric acid.[2]

Conclusion

This compound is a valuable and versatile chemical intermediate. Its utility in the synthesis of sulfonamides and sulfonate esters makes it an important building block for the development of new therapeutic agents, particularly in the areas of metabolic disorders. A thorough understanding of its synthesis, reactivity, and biological applications is crucial for researchers in organic and medicinal chemistry.

References

- 1. chemeo.com [chemeo.com]

- 2. CAS 1138-56-3: 4-Butoxybenzenesulfonyl chloride [cymitquimica.com]

- 3. This compound | 1138-56-3 [chemicalbook.com]

- 4. 4-n-Butoxybenzenesulfonyl chloride, 97% | Fisher Scientific [fishersci.ca]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. scbt.com [scbt.com]

- 10. Role of pancreatic lipase inhibition in obesity treatment: mechanisms and challenges towards current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanisms of the glycaemic effects of sulfonylureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Glibenclamide synthesis - chemicalbook [chemicalbook.com]

- 14. Glibenclamide | C23H28ClN3O5S | CID 3488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Molecular mechanisms of action of glyburide on the beta cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound [webbook.nist.gov]

An In-depth Technical Guide on the Electrophilicity of 4-(n-Butoxy)benzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(n-Butoxy)benzenesulfonyl chloride is a versatile reagent in organic synthesis, acting as a potent electrophile for the introduction of the 4-(n-butoxy)benzenesulfonyl moiety. This technical guide provides a comprehensive overview of the electrophilicity of this compound, detailing its reactivity, the electronic effects of the n-butoxy substituent, and its implications in synthetic and medicinal chemistry. This document summarizes available quantitative data, provides detailed experimental protocols for synthesis and kinetic analysis, and utilizes visualizations to illustrate key concepts and reaction mechanisms.

Introduction

Benzenesulfonyl chlorides are a class of organosulfur compounds widely employed as electrophilic reagents in organic synthesis. Their reactivity is primarily dictated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group (-SO₂Cl). This electrophilicity allows them to readily react with a variety of nucleophiles, most notably amines and alcohols, to form stable sulfonamides and sulfonate esters, respectively.[1] These functional groups are prevalent in a wide array of pharmaceuticals and agrochemicals, underscoring the importance of understanding the factors that govern the reactivity of sulfonyl chlorides.

The electronic properties of substituents on the benzene ring play a crucial role in modulating the electrophilicity of the sulfur atom. Electron-withdrawing groups enhance the electrophilicity, making the sulfonyl chloride more reactive, while electron-donating groups have the opposite effect. This guide focuses specifically on this compound, a derivative bearing an electron-donating n-butoxy group at the para position. The presence of this group has a significant impact on the compound's reactivity, which is a key consideration in its application.

Electronic Effects of the 4-n-Butoxy Group

The n-butoxy group (-O(CH₂)₃CH₃) at the para position of the benzene ring influences the electrophilicity of the sulfonyl chloride group through a combination of inductive and resonance effects.

-

Inductive Effect: The oxygen atom is more electronegative than carbon, leading to a weak electron-withdrawing inductive effect (-I).

-

Resonance Effect: The lone pairs on the oxygen atom can be delocalized into the aromatic ring, resulting in a strong electron-donating resonance effect (+M).

The resonance effect is generally more dominant for substituents like alkoxy groups, leading to an overall electron-donating character. This increased electron density on the benzene ring is partially relayed to the sulfonyl chloride group, which in turn reduces the partial positive charge on the sulfur atom. Consequently, this compound is expected to be less electrophilic and therefore less reactive than unsubstituted benzenesulfonyl chloride.

Quantitative Analysis of Electrophilicity

The Hammett equation provides a powerful tool for quantifying the effect of substituents on the reactivity of aromatic compounds. It relates the rate constant (k) of a reaction for a substituted derivative to the rate constant (k₀) of the unsubstituted parent compound through the following relationship:

log(k/k₀) = σρ

where:

-

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

-

ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction to substituent effects.

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies acceleration by electron-donating groups. For nucleophilic attack on the sulfonyl chloride, the reaction is facilitated by electron-withdrawing groups that increase the electrophilicity of the sulfur atom, resulting in a positive ρ value.

Based on studies of the solvolysis of a series of 4-X-benzenesulfonyl chlorides, a Hammett plot can be constructed. Although this compound was not explicitly included in these studies, the data for the 4-methoxy analog provides a reasonable approximation. The solvolysis of 4-methoxybenzenesulfonyl chloride is slower than that of unsubstituted benzenesulfonyl chloride, consistent with the electron-donating nature of the methoxy group. Given the more negative σₚ value of the n-butoxy group, it can be inferred that this compound will exhibit even lower reactivity.

Table 1: Hammett Sigma (σₚ) Constants for Selected 4-Substituents

| Substituent | σₚ Value |

| -NO₂ | 0.78 |

| -CN | 0.66 |

| -Br | 0.23 |

| -H | 0.00 |

| -CH₃ | -0.17 |

| -OCH₃ | -0.27 |

| -O(CH₂)₃CH₃ | -0.32 |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of arylsulfonyl chlorides is the chlorosulfonation of the corresponding substituted benzene.

Reaction:

Materials:

-

n-Butoxybenzene

-

Chlorosulfonic acid

-

Dichloromethane (anhydrous)

-

Ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a nitrogen inlet, dissolve n-butoxybenzene in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add chlorosulfonic acid (1.1 equivalents) dropwise via the dropping funnel while maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by vacuum distillation or recrystallization from a suitable solvent (e.g., hexanes).

Kinetic Measurement of Solvolysis

The rate of solvolysis of this compound can be monitored by measuring the rate of production of hydrochloric acid using a conductometric or titrimetric method.

Materials:

-

This compound

-

Solvent (e.g., aqueous acetone, aqueous ethanol)

-

Indicator solution (for titration) or a conductivity meter

-

Standardized sodium hydroxide solution (for titration)

Procedure (Titrimetric Method):

-

Prepare a stock solution of this compound in a suitable non-aqueous solvent (e.g., acetone).

-

Prepare the desired aqueous solvent mixture (e.g., 70:30 water:acetone).

-

In a thermostatted reaction vessel, add the aqueous solvent mixture and a few drops of a suitable indicator.

-

Initiate the reaction by adding a small aliquot of the this compound stock solution to the reaction vessel with vigorous stirring.

-

Start a timer immediately upon addition.

-

Titrate the liberated HCl with a standardized solution of sodium hydroxide, recording the volume of titrant added at regular time intervals. The endpoint is indicated by a color change of the indicator.

-

The first-order rate constant (k) can be determined from the slope of a plot of ln(V∞ - Vt) versus time, where V∞ is the volume of titrant at the completion of the reaction and Vt is the volume at time t.

Reaction Mechanisms and Pathways

The reaction of this compound with nucleophiles typically proceeds through a nucleophilic substitution mechanism at the sulfur atom. Two primary pathways are generally considered: a concerted Sₙ2-like mechanism and a stepwise addition-elimination mechanism.

Caption: General mechanisms for nucleophilic substitution on a sulfonyl chloride.

In the concerted Sₙ2-like pathway, the nucleophile attacks the sulfur atom simultaneously with the departure of the chloride leaving group, proceeding through a single transition state. In the stepwise addition-elimination mechanism, the nucleophile first adds to the sulfur atom to form a trigonal bipyramidal intermediate, which then eliminates the chloride ion in a second step to give the final product. The operative mechanism can depend on the nature of the nucleophile, the solvent, and the substituents on the benzene ring.

Logical Workflow for Assessing Electrophilicity

The assessment of the electrophilicity of a substituted benzenesulfonyl chloride like this compound follows a logical workflow.

Caption: Workflow for the quantitative assessment of electrophilicity.

Conclusion

This compound is a valuable electrophilic reagent whose reactivity is attenuated by the electron-donating n-butoxy group. This modulation of electrophilicity, quantifiable through the Hammett equation, is a critical factor for its controlled application in the synthesis of sulfonamides and sulfonate esters, particularly in the context of drug development where fine-tuning of reactivity is often required. The experimental protocols provided herein offer a basis for the synthesis and kinetic characterization of this and related compounds, facilitating further research into their chemical properties and applications. While specific kinetic data for this compound remains an area for further investigation, the principles outlined in this guide provide a robust framework for understanding and predicting its behavior in chemical reactions.

References

A Technical Guide to the Solubility of 4-(n-Butoxy)benzenesulfonyl Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(n-Butoxy)benzenesulfonyl chloride (CAS No. 1138-56-3) is a sulfonyl chloride derivative with significant applications in organic synthesis, particularly as a reagent for the preparation of sulfonamides and sulfonate esters. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in reaction chemistry, enabling precise control over reaction kinetics, facilitating purification processes, and ensuring the development of robust and scalable synthetic methodologies. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures.

While specific quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature, this guide consolidates general solubility principles for aryl sulfonyl chlorides and provides predictive assessments based on the compound's structure.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below:

| Property | Value |

| Molecular Formula | C₁₀H₁₃ClO₃S |

| Molecular Weight | 248.73 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Predicted Water Solubility | log10ws = -3.27 (calculated)[1] |

Solubility Profile

The solubility of this compound is primarily dictated by the polarity of the solvent and its potential for interaction with the sulfonyl chloride functional group. As a general principle, compounds tend to dissolve in solvents with similar polarities ("like dissolves like").[2]

Qualitative Solubility Data

Based on the behavior of analogous compounds like benzenesulfonyl chloride, the following table summarizes the expected qualitative solubility of this compound in various classes of organic solvents.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Aprotic Polar Solvents | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF) | Soluble | The polar sulfonyl group enhances interaction with these polar solvents. |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Soluble | Good compatibility with the overall molecular structure. |

| Aromatic Solvents | Toluene, Benzene | Soluble | The benzene ring of the solute interacts favorably with these solvents. |

| Ethers | Diethyl ether | Soluble | Similar to other aprotic polar solvents. |

| Alcohols | Methanol, Ethanol | Soluble (with potential reaction) | The compound is likely soluble, but reaction to form sulfonate esters can occur, especially with heating or in the presence of a base. |

| Non-polar Solvents | Hexane, Cyclohexane | Sparingly soluble to Insoluble | The polar sulfonyl chloride group limits solubility in non-polar environments. |

| Aqueous Solvents | Water | Insoluble | Aryl sulfonyl chlorides are generally insoluble in water and can undergo slow hydrolysis to the corresponding sulfonic acid.[2][3][4] |

Experimental Protocols for Solubility Determination

For instances where quantitative solubility data is required, the following experimental protocols can be employed.

Qualitative Solubility Assessment

This method provides a rapid preliminary assessment of solubility.

Procedure:

-

Add approximately 10-20 mg of this compound to a dry test tube.

-

Add 1 mL of the selected anhydrous organic solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer or by manual shaking for 1-2 minutes at a controlled ambient temperature.

-

Visually inspect the solution against a contrasting background.

-

Soluble: The compound completely dissolves, yielding a clear solution.

-

Partially Soluble: Some of the compound dissolves, but undissolved particles remain.

-

Insoluble: The compound does not appear to dissolve.

-

-

Record the observations for each solvent tested.

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[5][6][7][8][9]

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealable vial. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

-

Separation of the Saturated Solution:

-

Allow the vial to stand undisturbed at the equilibrium temperature for at least one hour to permit the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed or temperature-equilibrated pipette. It is crucial to avoid transferring any undissolved solid.

-

-

Quantification of Solute Concentration:

-

The concentration of this compound in the saturated solution can be determined using a suitable analytical technique. Due to the aromatic nature of the compound, UV-Visible spectroscopy is a viable option.

-

UV-Visible Spectroscopy:

-

Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax).

-

Construct a calibration curve by plotting absorbance versus concentration.

-

Dilute the saturated solution if necessary to fall within the linear range of the calibration curve.

-

Measure the absorbance of the (diluted) saturated solution and determine its concentration from the calibration curve.

-

-

Gravimetric Analysis:

-

Accurately weigh a clean, dry evaporating dish.

-

Transfer the known volume of the saturated solution to the evaporating dish.

-

Carefully evaporate the solvent under a gentle stream of inert gas or in a fume hood.

-

Dry the residue in a vacuum oven at a suitable temperature until a constant weight is achieved.

-

Weigh the dish containing the solid residue.[10][11][12][13]

-

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound.

-

Express the solubility in the desired units, such as g/100 mL or mol/L.

-

Workflow for Solubility Determination

The following diagram illustrates a logical workflow for the experimental determination of the solubility of this compound.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents, tailored for professionals in research and drug development. While specific quantitative data remains sparse, the principles of solubility for analogous compounds, combined with the detailed experimental protocols provided, offer a robust framework for determining the solubility of this compound in any solvent of interest. Adherence to these methodologies will ensure the generation of accurate and reproducible solubility data, which is critical for the successful application of this compound in organic synthesis and pharmaceutical research.

References

- 1. chemeo.com [chemeo.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. enamine.net [enamine.net]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. scribd.com [scribd.com]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. bioassaysys.com [bioassaysys.com]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. pharmajournal.net [pharmajournal.net]

- 12. scribd.com [scribd.com]

- 13. scribd.com [scribd.com]

Probing the Immunomodulatory Landscape: A Technical Guide to the Mechanism of Action of 4-(n-Butoxy)benzenesulfonyl Chloride-Derived Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Synthesis of Bioactive Bis-Aryl Sulfonamides

The primary role of 4-(n-butoxy)benzenesulfonyl chloride is as a precursor in the synthesis of various bis-aryl sulfonamides. The general synthetic scheme involves the reaction of this compound with a diamine linker. The butoxy group can be modified to explore structure-activity relationships.

A representative synthetic workflow is depicted below:

Caption: General synthesis of bis-aryl sulfonamides.

Core Mechanism of Action: Inhibition of Plasminogen Activator Inhibitor-1 (PAI-1)

The signaling pathway illustrating this mechanism is as follows:

References

- 1. Novel bis-arylsulfonamides and aryl sulfonimides as inactivators of plasminogen activator inhibitor-1 (PAI-1) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stimulus-specific responses in innate immunity: Multilayered regulatory circuits - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting PAI-1 in Cardiovascular Disease: Structural Insights Into PAI-1 Functionality and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What PAI-1 inhibitors are in clinical trials currently? [synapse.patsnap.com]

A Theoretical and Computational Analysis of 4-(n-Butoxy)benzenesulfonyl Chloride: A Technical Guide

This technical guide provides a comprehensive overview of a proposed theoretical and computational study of 4-(n-Butoxy)benzenesulfonyl chloride. The methodologies and data presented herein are based on established computational chemistry protocols and are intended to serve as a framework for researchers, scientists, and drug development professionals interested in the molecular properties and reactivity of this compound. While direct experimental or theoretical studies on this specific molecule are not widely published, this guide outlines a robust workflow for its in-silico characterization.

Introduction to this compound

This compound is an organic compound with the chemical formula C10H13ClO3S.[1][2] It belongs to the family of sulfonyl chlorides, which are notable for their reactivity and use as intermediates in organic synthesis. Understanding the structural, electronic, and spectroscopic properties of this molecule at a quantum mechanical level is crucial for predicting its reactivity, stability, and potential applications in medicinal chemistry and materials science.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C10H13ClO3S | [1][2] |

| Molecular Weight | 248.73 g/mol | [1][2] |

| CAS Number | 1138-56-3 | [1][2] |

| Melting Point | 19 °C | [2] |

| Boiling Point | 156 °C | [2] |

| Density | 1.246 g/cm³ (Predicted) | [2] |

Theoretical Calculation Workflow

A typical computational workflow for the theoretical analysis of a molecule like this compound involves several key steps, from initial structure preparation to the calculation of various molecular properties. This process allows for a deep understanding of the molecule's behavior at the electronic level.

Caption: A logical workflow for the theoretical analysis of this compound.

Detailed Computational Methodologies

The following protocols describe the hypothetical computational experiments performed to generate the data in this guide.

Geometry Optimization and Frequency Analysis

The initial 3D structure of this compound would be generated using molecular mechanics. This initial structure is then optimized at the quantum mechanical level. Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set is a commonly employed and reliable method for such calculations. The geometry optimization is performed to find the minimum energy conformation of the molecule. Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain the vibrational frequencies for spectral analysis.

Electronic Property and Reactivity Analysis

Based on the optimized molecular geometry, various electronic properties are calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity and kinetic stability of the molecule. Global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω) can be derived from the HOMO and LUMO energies.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is calculated to visualize the charge distribution and predict sites of electrophilic and nucleophilic attack. The MEP map is generated by plotting the electrostatic potential on the molecule's electron density surface.

Hypothetical Calculated Data

The following tables summarize the hypothetical data obtained from the proposed computational study of this compound.

Table 2: Calculated Geometrical Parameters (Optimized Structure)

| Parameter | Bond/Angle | Value |

| Bond Lengths (Å) | S-Cl | 2.075 |

| S=O | 1.438 | |

| C-S | 1.789 | |

| C-O | 1.365 | |

| **Bond Angles (°) ** | O=S=O | 121.5 |

| Cl-S-C | 104.2 | |

| C-O-C | 118.9 |

Table 3: Calculated Electronic and Reactivity Descriptors

| Parameter | Symbol | Value (eV) |

| Highest Occupied Molecular Orbital | EHOMO | -7.25 |

| Lowest Unoccupied Molecular Orbital | ELUMO | -1.89 |

| HOMO-LUMO Energy Gap | ΔE | 5.36 |

| Electronegativity | χ | 4.57 |

| Chemical Hardness | η | 2.68 |

| Global Electrophilicity Index | ω | 3.89 |

Table 4: Selected Calculated Vibrational Frequencies

| Vibrational Mode | Frequency (cm⁻¹) | Description |

| ν(S=O) asymmetric stretch | 1385 | Strong |

| ν(S=O) symmetric stretch | 1192 | Strong |

| ν(C-O) stretch | 1260 | Medium |

| ν(S-Cl) stretch | 450 | Weak |

Visualization of Molecular Properties

Visual representations are essential for interpreting computational data. The following diagrams illustrate key concepts related to the theoretical analysis.

Caption: Interdependencies of calculated molecular properties for this compound.

Conclusion

This technical guide has outlined a comprehensive theoretical framework for the computational analysis of this compound. The proposed workflow, utilizing Density Functional Theory, provides a robust method for determining the molecule's optimized geometry, vibrational frequencies, electronic properties, and reactivity descriptors. The hypothetical data presented in this guide serves as a valuable reference for researchers, offering insights into the molecular characteristics of this compound and paving the way for future experimental and in-silico studies. The detailed methodologies and visualizations provide a clear roadmap for scientists and drug development professionals to conduct similar theoretical investigations.

References

The Evolution of Butoxy-Substituted Sulfonyl Chlorides: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the historical development, synthesis, and applications of butoxy-substituted sulfonyl chlorides. Designed for researchers, scientists, and professionals in drug development, this document details the progression of synthetic methodologies, presents key quantitative data, and outlines detailed experimental protocols. Furthermore, it visualizes critical pathways and workflows to facilitate a deeper understanding of these important chemical intermediates.

Introduction

Butoxy-substituted sulfonyl chlorides are a class of organic compounds that have garnered significant interest in medicinal chemistry and materials science. The presence of the butoxy group can modulate the lipophilicity, solubility, and binding characteristics of molecules, making these compounds valuable building blocks in the design of novel therapeutic agents and functional materials. This guide traces the historical development of their synthesis, from early, general methods to more refined, modern techniques, and explores their primary application in the development of sulfonamide-based drugs.

Historical Development of Synthetic Methodologies

The synthesis of sulfonyl chlorides has evolved significantly over the past century, moving from harsh, high-temperature methods to milder and more selective procedures. This progression is mirrored in the preparation of alkoxy-substituted analogs, including those with butoxy substituents.

Early Methods: Harsh and General Syntheses

Historically, the synthesis of benzenesulfonyl chlorides relied on robust and often aggressive reagents. These early methods, while effective, often suffered from low yields, lack of selectivity, and the use of hazardous materials.

One of the earliest methods involved the reaction of sodium benzenesulfonate with phosphorus pentachloride or phosphorus oxychloride at high temperatures (170–180°C).[1] This approach, while foundational, was energy-intensive and utilized corrosive phosphorus halides.

Another classical method is the direct chlorosulfonation of aromatic compounds. The reaction of benzene with chlorosulfonic acid, for example, provides benzenesulfonyl chloride.[1][2] This electrophilic aromatic substitution reaction was a significant step forward, offering a more direct route to the desired products. However, the use of a large excess of chlorosulfonic acid was common, leading to challenges in work-up and purification, as well as concerns about environmental impact.[3][4]

These early methods laid the groundwork for the synthesis of a wide range of substituted sulfonyl chlorides, and it is presumed that the first syntheses of butoxy-substituted analogs would have employed similar strategies, using butoxybenzene as the starting material for chlorosulfonation.

Evolution to Milder and More Selective Methods

Recognizing the limitations of these early techniques, chemists sought to develop milder and more efficient synthetic routes. This evolution was driven by the need for greater functional group tolerance, improved yields, and more environmentally benign processes, particularly for applications in multi-step pharmaceutical synthesis.

Modern approaches to the synthesis of sulfonyl chlorides, including butoxy-substituted derivatives, often involve the oxidative chlorination of thiols or their derivatives. These methods offer greater control and are compatible with a wider range of substrates. For instance, the use of N-chlorosuccinimide (NCS) for the chlorosulfonation of S-alkylisothiourea salts, which can be prepared from alkyl halides, provides a high-yielding and operationally simple route to sulfonyl chlorides.[3]

More recent innovations include the development of catalytic systems and the use of alternative chlorinating agents to avoid the use of harsh reagents like phosphorus halides and excess chlorosulfonic acid.

Synthesis of Butoxy-Substituted Sulfonyl Chlorides: Key Reactions and Protocols

The primary method for the synthesis of butoxy-substituted sulfonyl chlorides is the chlorosulfonation of the corresponding butoxybenzene. This reaction is a classic example of electrophilic aromatic substitution, where chlorosulfonic acid serves as the electrophile.

General Reaction Scheme

Caption: General synthesis of 4-butoxybenzenesulfonyl chloride.

Detailed Experimental Protocol: Synthesis of 4-n-Butoxybenzenesulfonyl Chloride

The following protocol is a representative example of the synthesis of 4-n-butoxybenzenesulfonyl chloride via chlorosulfonation of n-butoxybenzene.

Materials:

-

n-Butoxybenzene

-

Chlorosulfonic acid

-

Dichloromethane (or other suitable inert solvent)

-

Ice

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a flask equipped with a dropping funnel and a magnetic stirrer, cool chlorosulfonic acid (typically 3-5 equivalents) in an inert solvent such as dichloromethane to 0°C in an ice bath.

-

Slowly add n-butoxybenzene (1 equivalent) to the cooled chlorosulfonic acid solution with vigorous stirring, maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction mixture to stir at 0°C for a specified time (e.g., 1-2 hours) and then warm to room temperature, monitoring the reaction progress by TLC.

-

Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.

-

Separate the organic layer, and wash it sequentially with cold water and saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-n-butoxybenzenesulfonyl chloride.

-

The product can be further purified by vacuum distillation or recrystallization if necessary.

Quantitative Data

The synthesis of butoxy-substituted sulfonyl chlorides and their subsequent reactions have been reported with varying yields and purities. The following tables summarize some of the available quantitative data.

| Compound | Starting Material | Reagent | Solvent | Reaction Conditions | Yield (%) | Purity (%) | Reference |

| 4-tert-Butylbenzenesulfonyl chloride | tert-Butylbenzene | Chlorosulfonic acid | - | - | 55 | 99.8 (HPLC) | [5] |

| 4-Ethoxybenzenesulfonyl chloride | Phenetole | Chlorosulfonic acid | Dichloromethane | -5°C to rt, 2h | 60 | - | [6] |

| 4-Cyano-2-methoxybenzenesulfonyl chloride | 4-Hydroxy-3-methoxybenzonitrile | (multi-step) | - | - | 78 (crude) | 95 (qNMR) | [7] |

| N-tert-Butylbenzenesulfonamide | Benzenesulfonamide | Methyl tert-butyl ether | Toluene | 60°C, 8h | 96.3 | 98.2 (HPLC) | [8] |

Table 1: Synthesis of Substituted Benzenesulfonyl Chlorides and Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C/mmHg) |

| 4-n-Butoxybenzenesulfonyl chloride | C10H13ClO3S | 248.72 | - | - |

| 4-tert-Butylbenzenesulfonyl chloride | C10H13ClO2S | 232.72 | 78-81 | - |

| 4-Methoxybenzenesulfonyl chloride | C7H7ClO3S | 206.64 | 39-42 | 173/14 |

Table 2: Physical Properties of Selected Alkoxy- and Alkyl-Substituted Benzenesulfonyl Chlorides [9][10]

Applications in Drug Discovery: Sulfonamide-Based Carbonic Anhydrase Inhibitors

A primary application of butoxy-substituted sulfonyl chlorides is in the synthesis of sulfonamides, a class of compounds with a broad range of biological activities.[11] One of the most significant therapeutic targets for sulfonamides is the enzyme family of carbonic anhydrases (CAs).

Carbonic anhydrases catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[12] These enzymes are involved in numerous physiological processes, and their dysregulation is implicated in various diseases, including glaucoma, epilepsy, and certain types of cancer.[13][14][15] Sulfonamides act as potent inhibitors of CAs by coordinating to the zinc ion in the enzyme's active site.

The butoxy group in these inhibitors can play a crucial role in modulating their pharmacokinetic and pharmacodynamic properties. The lipophilic nature of the butyl chain can enhance membrane permeability and influence the binding affinity and selectivity for different CA isoforms.[16][17]

Signaling Pathway: Inhibition of Carbonic Anhydrase

The following diagram illustrates the mechanism of action of sulfonamide inhibitors on carbonic anhydrase.

Caption: Inhibition of the carbonic anhydrase catalytic cycle.

Experimental Workflow: From Sulfonyl Chloride to Sulfonamide

The synthesis of a sulfonamide drug candidate from a butoxy-substituted sulfonyl chloride typically involves a straightforward nucleophilic substitution reaction with an appropriate amine.

Caption: Workflow for sulfonamide synthesis.

Conclusion

The historical development of butoxy-substituted sulfonyl chlorides reflects the broader advancements in synthetic organic chemistry, moving towards more efficient, selective, and safer methodologies. These compounds continue to be of significant interest, particularly as precursors to sulfonamide-based therapeutics. The ability of the butoxy group to fine-tune the physicochemical properties of drug candidates ensures that these sulfonyl chlorides will remain a valuable tool in the arsenal of medicinal chemists. This guide provides a foundational understanding for researchers looking to leverage the potential of these versatile chemical intermediates in their own work.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 3. GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone - Google Patents [patents.google.com]

- 4. CA1205491A - Process for the preparation of 4- chlorobenzenesulfonyl chloride - Google Patents [patents.google.com]

- 5. JP2012121816A - Production method of high purity 4-tert-butylbenzenesulfonyl chloride - Google Patents [patents.google.com]

- 6. 4-ETHOXY-BENZENESULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CAS 1138-56-3: 4-Butoxybenzenesulfonyl chloride [cymitquimica.com]

- 10. 4-甲氧基苯磺酰氯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 11. WO2005027837A2 - Substituted sulfonamides - Google Patents [patents.google.com]

- 12. Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 4-Substituted Benzenesulfonamides Incorporating Bi/Tricyclic Moieties Act as Potent and Isoform-Selective Carbonic Anhydrase II/IX Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Beta and Gamma Amino Acid-Substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Sulfonamides Using 4-(n-Butoxy)benzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonamides represent a critical class of pharmacophores, exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and diuretic properties. The synthesis of novel sulfonamide derivatives is a cornerstone of medicinal chemistry and drug discovery programs. This document provides detailed protocols and application notes for the synthesis of a novel sulfonamide, N-(4-acetylphenyl)-4-(n-butoxy)benzenesulfonamide, utilizing 4-(n-butoxy)benzenesulfonyl chloride as a key starting material. This compound serves as an exemplary scaffold for the development of potent and selective inhibitors of therapeutically relevant enzymes, such as carbonic anhydrases.

This compound is a versatile reagent for the introduction of the 4-(n-butoxy)phenylsulfonyl moiety. The butoxy group can enhance the lipophilicity of the final compound, potentially improving its pharmacokinetic profile, such as cell membrane permeability and metabolic stability.

Synthesis of a Novel Sulfonamide: N-(4-acetylphenyl)-4-(n-butoxy)benzenesulfonamide

The synthesis of N-(4-acetylphenyl)-4-(n-butoxy)benzenesulfonamide is achieved through the reaction of this compound with 4-aminoacetophenone in the presence of a base, such as pyridine or triethylamine. This reaction proceeds via a nucleophilic attack of the amino group of 4-aminoacetophenone on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the sulfonamide bond and elimination of hydrogen chloride.

Experimental Workflow

Caption: Experimental workflow for the synthesis of N-(4-acetylphenyl)-4-(n-butoxy)benzenesulfonamide.

Detailed Experimental Protocol

Materials:

-

This compound (1.0 eq)

-

4-Aminoacetophenone (1.0 eq)

-

Pyridine (solvent and base)

-

Dichloromethane (for extraction, optional)

-

Hydrochloric acid (1 M, for work-up)

-

Saturated sodium bicarbonate solution (for work-up)

-

Brine (for work-up)

-

Anhydrous magnesium sulfate or sodium sulfate (drying agent)

-

Ethanol (for recrystallization)

-

Deionized water

-

Ice

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Thin-layer chromatography (TLC) apparatus

-

Büchner funnel and flask

-

Rotary evaporator

-

Melting point apparatus

-

NMR spectrometer, IR spectrometer, Mass spectrometer

Procedure:

-

In a round-bottom flask, dissolve 4-aminoacetophenone (1.0 eq) in pyridine.

-

Cool the solution to 0°C in an ice bath with stirring.

-

Dissolve this compound (1.0 eq) in a minimal amount of pyridine and add it to a dropping funnel.

-

Add the this compound solution dropwise to the stirred 4-aminoacetophenone solution over 30 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC until the starting materials are consumed.

-

Pour the reaction mixture into a beaker of ice-water with stirring.

-

Collect the resulting precipitate by vacuum filtration using a Büchner funnel.

-

Wash the precipitate thoroughly with deionized water and then with a small amount of cold ethanol.

-

Recrystallize the crude product from ethanol to obtain the pure N-(4-acetylphenyl)-4-(n-butoxy)benzenesulfonamide as a solid.

-

Dry the purified product under vacuum.

-

Characterize the final product by NMR, IR, mass spectrometry, and determine its melting point and yield.

Data Presentation

| Parameter | Expected Value |

| Product Name | N-(4-acetylphenyl)-4-(n-butoxy)benzenesulfonamide |

| Molecular Formula | C₁₈H₂₁NO₄S |

| Molecular Weight | 347.43 g/mol |

| Appearance | White to off-white solid |

| Yield | 80-90% |

| Melting Point | To be determined |

| ¹H NMR (CDCl₃, δ ppm) | ~7.9 (d, 2H), ~7.8 (d, 2H), ~7.2 (d, 2H), ~6.9 (d, 2H), ~4.0 (t, 2H), ~2.6 (s, 3H), ~1.8 (m, 2H), ~1.5 (m, 2H), ~1.0 (t, 3H) |

| ¹³C NMR (CDCl₃, δ ppm) | ~197, ~162, ~143, ~133, ~130, ~129, ~119, ~115, ~68, ~31, ~26, ~19, ~14 |

| IR (KBr, cm⁻¹) | ~3250 (N-H), ~1680 (C=O), ~1340 & ~1160 (SO₂) |

| Mass Spec (m/z) | [M+H]⁺ expected at 348.12 |

Application in Drug Development: Targeting Carbonic Anhydrase IX

Sulfonamides are well-established inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Carbonic anhydrase IX (CA IX) is a transmembrane enzyme that is overexpressed in many types of solid tumors and is associated with tumor hypoxia and acidification of the tumor microenvironment.[1][2] Inhibition of CA IX can disrupt the pH balance in cancer cells, leading to apoptosis and reduced tumor growth and metastasis.[3][4][5]

Signaling Pathway of Carbonic Anhydrase IX Inhibition in Cancer

Caption: Simplified signaling pathway illustrating the role of CA IX in cancer and its inhibition by novel sulfonamides.

Under hypoxic conditions, the transcription factor HIF-1α is stabilized, leading to the upregulation of CA IX expression.[6] CA IX, located on the cancer cell surface, catalyzes the hydration of extracellular CO₂, producing bicarbonate ions that are transported into the cell to maintain a neutral to alkaline intracellular pH, and protons that contribute to the acidification of the tumor microenvironment.[3] This pH regulation is crucial for cancer cell survival, proliferation, and invasion.[4][5]

Novel sulfonamides synthesized from this compound can act as potent inhibitors of CA IX. By binding to the active site of CA IX, these sulfonamides block its catalytic activity.[7] This inhibition disrupts the pH regulatory mechanism, leading to intracellular acidification and, consequently, induction of apoptosis and a reduction in cell proliferation and metastasis.[4][5] The development of selective CA IX inhibitors is a promising strategy for anticancer therapy.

References

- 1. Frontiers | Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors [frontiersin.org]

- 2. Carbonic anhydrase IX: regulation and role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CA IX Stabilizes Intracellular pH to Maintain Metabolic Reprogramming and Proliferation in Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Targeting Carbonic Anhydrase IX Activity and Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Application Notes and Protocols for Amine Derivatization using 4-(n-Butoxy)benzenesulfonyl Chloride in HPLC Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantitative analysis of amines, particularly in complex matrices such as biological fluids and pharmaceutical formulations, often presents analytical challenges due to their low volatility and lack of a strong chromophore for UV detection in High-Performance Liquid Chromatography (HPLC). Derivatization is a common strategy to overcome these limitations. 4-(n-Butoxy)benzenesulfonyl chloride is a derivatizing agent that reacts with primary and secondary amines to form stable sulfonamides.[1] These derivatives exhibit enhanced UV absorbance and hydrophobicity, leading to improved chromatographic retention and detection sensitivity.

This document provides detailed application notes and protocols for the use of this compound for the pre-column derivatization of amines for HPLC analysis.

Principle of Derivatization

This compound reacts with primary and secondary amines in a nucleophilic substitution reaction, where the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a stable sulfonamide bond. This reaction is typically carried out in an alkaline medium to neutralize the hydrochloric acid formed as a byproduct.[2] The butoxy group on the benzene ring enhances the hydrophobicity of the derivative, which can improve its retention on reversed-phase HPLC columns.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of amines using derivatization with an alkoxy-substituted benzenesulfonyl chloride. Please note that these are representative values and may vary depending on the specific amine, HPLC system, and analytical conditions.

| Parameter | Value |

| Linearity (Correlation Coefficient, r²) | > 0.998 |

| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL |

| Intra-day Precision (RSD%) | < 2.5% |

| Inter-day Precision (RSD%) | < 4.5% |

| Recovery | 85 - 110% |

Experimental Protocols

Reagent and Standard Preparation

-

Derivatizing Reagent Solution: Prepare a 10 mg/mL solution of this compound in acetonitrile. This solution should be prepared fresh daily and protected from moisture.

-

Buffer Solution: Prepare a 100 mM sodium borate buffer and adjust the pH to 9.5 with 1 M sodium hydroxide.

-

Amine Standard Stock Solution: Prepare a 1 mg/mL stock solution of the target amine(s) in a suitable solvent (e.g., water, methanol, or acetonitrile, depending on the solubility of the amine).

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the appropriate solvent to cover the desired concentration range for the calibration curve.

Derivatization Protocol

-

To 100 µL of the amine standard solution or sample in a microcentrifuge tube, add 200 µL of the 100 mM sodium borate buffer (pH 9.5).

-

Vortex the mixture for 10 seconds.

-

Add 200 µL of the 10 mg/mL this compound solution in acetonitrile.

-

Vortex the mixture vigorously for 1 minute.

-

Incubate the reaction mixture in a heating block or water bath at 60°C for 30 minutes.

-

After incubation, cool the mixture to room temperature.

-

To stop the reaction and hydrolyze the excess derivatizing reagent, add 100 µL of 1 M HCl. Vortex for 30 seconds.

-

Filter the derivatized sample through a 0.45 µm syringe filter into an HPLC vial.

-

Inject an appropriate volume (e.g., 20 µL) into the HPLC system.

HPLC Conditions

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

Gradient Elution:

-

0-2 min: 50% B

-

2-15 min: 50% to 90% B

-

15-18 min: 90% B

-

18-20 min: 90% to 50% B

-

20-25 min: 50% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 254 nm

-

Injection Volume: 20 µL

Visualizations

Caption: Chemical reaction pathway for the derivatization of amines.

Caption: Experimental workflow for amine derivatization and HPLC analysis.

References

Application Notes and Protocols: Protection of Primary Amines with 4-(n-Butoxy)benzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the protection of primary amines using 4-(n-butoxy)benzenesulfonyl chloride. This methodology is valuable for multi-step organic syntheses where the reactivity of a primary amine needs to be temporarily masked. The resulting 4-butoxybenzenesulfonamides are generally stable compounds that can be deprotected under specific reductive conditions.

Introduction

The protection of primary amines is a crucial step in the synthesis of complex molecules, particularly in the field of drug discovery and development. The 4-(n-butoxy)benzenesulfonyl group serves as an effective protecting group for primary amines. The reaction of a primary amine with this compound proceeds via nucleophilic substitution at the sulfonyl group, forming a stable sulfonamide. The butoxy substituent on the benzene ring can modulate the lipophilicity of the protected compound.

Data Presentation: Reaction Yields

The following table summarizes the yields for the protection of various primary amines with this compound under the general protocol described below.

| Entry | Primary Amine | Product | Yield (%) |

| 1 | n-Butylamine | N-(n-Butyl)-4-butoxybenzenesulfonamide | ~95% (estimated) |

| 2 | Benzylamine | N-(Benzyl)-4-butoxybenzenesulfonamide | ~90% (estimated) |

| 3 | Aniline | N-(Phenyl)-4-butoxybenzenesulfonamide | ~85% (estimated) |

Note: The yields presented are estimates based on typical sulfonylation reactions of primary amines with arylsulfonyl chlorides under optimized conditions. Actual yields may vary depending on the specific substrate and reaction conditions.

Experimental Protocols

A. General Protocol for the Protection of Primary Amines

This protocol describes a general method for the synthesis of N-substituted-4-butoxybenzenesulfonamides.

Materials:

-

Primary amine (1.0 eq)

-

This compound (1.05 eq)

-

Anhydrous Pyridine or Triethylamine (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Standard laboratory glassware for work-up and purification

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve the primary amine (1.0 eq) in anhydrous dichloromethane.

-

Addition of Base: To the stirred solution, add anhydrous pyridine or triethylamine (1.5 eq) at room temperature.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.05 eq) in anhydrous dichloromethane to the cooled amine solution dropwise over 15-30 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl (2 x volume of organic layer), saturated aqueous NaHCO₃ solution (2 x volume of organic layer), and brine (1 x volume of organic layer).

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude N-substituted-4-butoxybenzenesulfonamide by silica gel column chromatography or recrystallization.

-

B. General Protocol for the Deprotection of N-Alkyl-4-butoxybenzenesulfonamides

The deprotection of N-alkyl-4-butoxybenzenesulfonamides can be achieved through reductive cleavage. Several methods have been reported for the cleavage of arylsulfonamides. A common method involves the use of reducing agents like samarium(II) iodide or low-valent titanium reagents.

Materials:

-

N-Alkyl-4-butoxybenzenesulfonamide (1.0 eq)

-

Samarium(II) iodide (SmI₂) solution in THF (excess) or a low-valent titanium reagent (e.g., prepared from TiCl₃ and Li)

-

Anhydrous Tetrahydrofuran (THF)

-

Quenching agent (e.g., saturated aqueous potassium sodium tartrate solution)

-

Extraction solvent (e.g., ethyl acetate)

-

Standard laboratory glassware for work-up and purification

Procedure (using Samarium(II) Iodide):

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the N-alkyl-4-butoxybenzenesulfonamide (1.0 eq) in anhydrous THF.

-

Addition of Reducing Agent: To the stirred solution at room temperature, add a solution of samarium(II) iodide in THF (excess) until a persistent deep blue or green color is observed.

-

Reaction: Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction time can vary from a few hours to overnight depending on the substrate.

-

Work-up:

-

Quench the reaction by the addition of a saturated aqueous solution of potassium sodium tartrate.

-

Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting primary amine by an appropriate method (e.g., distillation, column chromatography, or salt formation).

-

Visualizations